POTASSIUM NITROSODISULFONATE

Catalog No.
S1797215
CAS No.
14293-70-0
M.F
K2NO7S2 *
M. Wt
268.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM NITROSODISULFONATE

CAS Number

14293-70-0

Product Name

POTASSIUM NITROSODISULFONATE

Molecular Formula

K2NO7S2 *

Molecular Weight

268.33

InChI

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2

SMILES

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Oxidation of Organic Substrates:

Potassium nitrosodisulfonate acts as a mild oxidizing agent, enabling the conversion of various organic compounds. Some prominent examples include:

  • Phenols and Anilines to Quinones: It oxidizes phenols, naphthols, and anilines to their corresponding quinones. This reaction is valuable for synthesizing quinone-based compounds with diverse applications in materials science and medicinal chemistry .
  • Benzylic Alcohols to Aldehydes or Ketones: Potassium nitrosodisulfonate can convert benzylic alcohols (alcohols attached to an aromatic ring) into aldehydes or ketones . This transformation is useful for organic synthesis targeting specific functional groups.
  • Amino Acids to α-Keto Acids: This reagent can oxidize amino acids to their corresponding α-keto acid derivatives . This reaction is employed in studies related to protein structure and function.

Preparation of Heterocyclic Quinones:

Potassium nitrosodisulfonate's oxidizing ability facilitates the synthesis of heterocyclic quinones. These compounds possess unique properties and find applications in medicinal chemistry and material science .

Oxidative Aromatization:

This reagent can be used for oxidative aromatization reactions. In these reactions, cyclic compounds containing a heteroatom (an atom other than carbon or hydrogen) are converted into aromatic rings . This transformation is valuable for synthesizing aromatic compounds with specific functionalities.

Potassium nitrosodisulfonate, commonly known as Frémy's salt, is a chemical compound with the formula K4[ON(SO3)2]2K_4[ON(SO_3)_2]_2. It appears as a bright yellowish-brown solid, while its aqueous solutions exhibit a vibrant violet color. The compound is notable for containing the radical ion [ON(SO3)2]2[ON(SO_3)_2]^{2-}, which is a free radical and exhibits paramagnetic properties in solution . Frémy's salt is a rare example of an odd-electron molecule that does not contain any metallic elements, making it unique among similar compounds .

Frémy's salt acts as a one-electron oxidant during organic synthesis. The nitrosonium cation (NO⁺) accepts an electron from the substrate, getting reduced to nitric oxide (NO) in the process. This electron transfer facilitates the oxidation of the substrate molecule.

Frémy's salt is considered a hazardous material due to the following properties:

  • Oxidizer: It can ignite flammable materials and react violently with reducing agents [].
  • Harmful by ingestion, inhalation, or skin contact: Exposure can cause irritation and other health problems [].
  • Decomposes upon heating: Releases toxic fumes like nitrogen oxides and sulfur oxides [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) when handling Frémy's salt, including gloves, safety glasses, and a respirator [].
  • Work in a well-ventilated area [].
  • Store in a cool, dry place away from flammable materials [].
, primarily due to its radical nature. Some key reactions include:

  • Formation of Hydroxylaminedisulfonate:
    HNO2+2HSO3HON(SO3)2+H2OHNO_2+2HSO_3^-\rightarrow HON(SO_3)_2^{-}+H_2O
  • Oxidation Reaction:
    3HON(SO3)2+MnO4+H+3ON(SO3)2+MnO2+2H2O3HON(SO_3)_2^{-}+MnO_4^{-}+H^+\rightarrow 3ON(SO_3)^{2-}+MnO_2+2H_2O
  • Synthesis of Potassium Nitrosodisulfonate:
    2ON(SO3)2+4K+K4[ON(SO3)2]22ON(SO_3)^{2-}+4K^+\rightarrow K_4[ON(SO_3)_2]_2

These reactions highlight the compound's ability to act as an oxidizing agent and its role in generating other chemical species .

The biological activity of potassium nitrosodisulfonate is linked to its role as a persistent free radical. It has been employed in various studies to understand oxidative stress and radical mechanisms in biological systems. Its ability to oxidize certain substrates makes it useful in exploring antioxidant mechanisms and the behavior of natural products under oxidative conditions . Additionally, Frémy's salt has applications in polymerization reactions involving phenols and anilines, which can lead to cross-linking in peptide-based materials .

The synthesis of potassium nitrosodisulfonate typically involves the following steps:

  • Preparation of Hydroxylaminedisulfonic Acid: This can be achieved by reacting nitrous acid with bisulfite.
  • Oxidation Process: The hydroxylaminedisulfonate is oxidized, usually at low temperatures, using various oxidizing agents such as lead dioxide or manganese dioxide.
  • Precipitation: The final product is precipitated by adding potassium ions to the solution containing the nitrosodisulfonate ion.

The entire process requires careful control of temperature and reaction conditions to prevent decomposition and ensure yield .

Potassium nitrosodisulfonate has several important applications:

  • Electron Paramagnetic Resonance Spectroscopy: It serves as a standard due to its stable radical nature.
  • Oxidation Reactions: Used for the oxidation of phenols and anilines, leading to quinones, which are important intermediates in organic synthesis (Teuber reaction) .
  • Polymer Chemistry: Acts as an oxidizing agent for polymerization processes involving tyrosine-containing peptides and proteins .
  • Model for Peroxyl Radicals: Employed in studies examining antioxidant mechanisms in various natural products .

Research on interaction studies involving potassium nitrosodisulfonate has focused on its reactivity with various biological molecules and its role in oxidative stress. Its interactions can lead to significant changes in biological systems, particularly through the generation of reactive oxygen species during oxidation reactions. These studies help elucidate the compound's potential effects on cellular processes and its utility in understanding radical chemistry in biological contexts .

Potassium nitrosodisulfonate shares similarities with several other compounds that exhibit radical properties or serve as oxidizing agents. Here are some comparable compounds:

Compound NameFormulaNotable Features
Disodium nitrosodisulfonateNa2[ON(SO3)2]Na_2[ON(SO_3)_2]Sodium salt form; similar radical properties
Hydroxylaminedisulfonic acidHON(SO3)2HHON(SO_3)_2HPrecursor for potassium nitrosodisulfonate
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)C₁₃H₁₈N₁OA stable free radical used in organic synthesis

The uniqueness of potassium nitrosodisulfonate lies in its specific structure that allows it to function effectively as a long-lived free radical without containing metallic elements, distinguishing it from other radicals like TEMPO which have different applications and stability profiles .

Dates

Modify: 2023-11-23

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